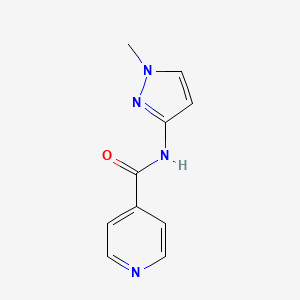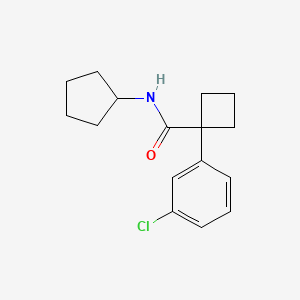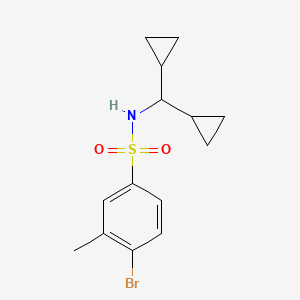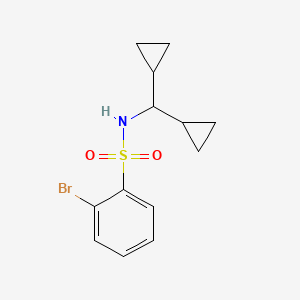![molecular formula C19H21ClN4O B7538489 [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and medicine. This compound is a type of piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is not fully understood. However, it has been shown to interact with certain proteins and enzymes in the body, including the serotonin transporter and the acetylcholinesterase enzyme. This interaction may lead to changes in the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of the acetylcholinesterase enzyme, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease. It has also been shown to inhibit the uptake of serotonin by the serotonin transporter, which may contribute to its potential antidepressant effects.
実験室実験の利点と制限
The advantages of using [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone in lab experiments include its potential as a tool for studying the function of certain proteins and enzymes in the body. Its potential as a therapeutic agent for the treatment of various diseases also makes it an attractive compound for research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the research on [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone include further studies to fully understand its mechanism of action and its potential therapeutic applications. It may also be studied for its potential as a tool for studying the function of certain proteins and enzymes in the body. Further studies may also be conducted to explore its potential toxicity and side effects.
合成法
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can be synthesized using various methods, including the reaction of 3-chlorophenylcyclobutanecarboxylic acid with 4-(2-aminoethyl)pyrimidine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then purified using column chromatography to obtain the desired product. Other methods include the reaction of 3-chlorophenylcyclobutanecarboxylic acid with 4-(2-chloroethyl)pyrimidine-2-amine or 4-(2-bromoethyl)pyrimidine-2-amine in the presence of a base such as potassium carbonate.
科学的研究の応用
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has potential applications in various fields of scientific research, including pharmacology, biochemistry, and medicine. This compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. It has also been studied for its potential as a tool for studying the function of certain proteins and enzymes in the body.
特性
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c20-16-5-1-4-15(14-16)19(6-2-7-19)17(25)23-10-12-24(13-11-23)18-21-8-3-9-22-18/h1,3-5,8-9,14H,2,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYIRJWLZHINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)


![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)